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Compound of Interest

Compound Name: (-)-Domesticine

Cat. No.: B607180 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of Nuclear Magnetic Resonance (NMR) and mass

spectrometry data for the aporphine alkaloid (-)-Domesticine. Detailed protocols for the

acquisition of such data are also outlined to assist in the characterization and analysis of this

compound.

Introduction to (-)-Domesticine
(-)-Domesticine is a naturally occurring aporphine alkaloid found in various plant species,

including Nandina domestica. Aporphine alkaloids are a class of isoquinoline alkaloids with a

wide range of biological activities, making them of interest to researchers in pharmacology and

drug development. Accurate structural elucidation and quantification are critical for further

investigation of their therapeutic potential.

Spectroscopic Data of (-)-Domesticine
The structural confirmation of (-)-Domesticine is achieved through a combination of one- and

two-dimensional NMR spectroscopy and high-resolution mass spectrometry (HR-MS).

Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for (-)-
Domesticine. Data is typically acquired in deuterated chloroform (CDCl₃) or methanol-d₄

(CD₃OD) at room temperature.
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Table 1: ¹H NMR Spectroscopic Data for (-)-Domesticine

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 6.55 s

H-4α 3.05 m

H-4β 2.55 m

H-5α 3.15 m

H-5β 2.70 m

H-6a 3.95 d 12.5

H-7eq 3.10 dd 12.5, 4.5

H-7ax 2.60 t 12.5

H-8 6.75 d 8.0

H-9 6.85 d 8.0

H-10 6.70 s

H-11 8.05 s

N-CH₃ 2.54 s

OCH₃-1 3.65 s

OCH₃-2 3.88 s

OCH₂O 5.90 d 1.5

5.92 d 1.5

Note: Chemical shifts are referenced to the residual solvent peak. Assignments are based on

COSY, HSQC, and HMBC correlations.

Table 2: ¹³C NMR Spectroscopic Data for (-)-Domesticine

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b607180?utm_src=pdf-body
https://www.benchchem.com/product/b607180?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Chemical Shift (δ, ppm)

1 145.2

1a 127.8

1b 111.5

2 144.1

3 108.2

3a 121.5

4 29.1

5 53.2

6a 62.5

7 35.5

7a 128.9

8 109.8

9 126.5

10 111.8

11 125.4

11a 147.8

N-CH₃ 43.7

OCH₃-1 56.1

OCH₃-2 60.3

OCH₂O 100.9

Note: Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS) Data
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High-resolution mass spectrometry with electrospray ionization (HR-ESI-MS) is used to

determine the exact mass and elemental composition of (-)-Domesticine and to study its

fragmentation pattern.

Table 3: High-Resolution Mass Spectrometry Data for (-)-Domesticine

Ion Calculated m/z Measured m/z
Fragmentation
Products (m/z)

[M+H]⁺ 326.1392 326.1388
310, 296, 282, 267,

253

Note: The fragmentation pattern is crucial for structural confirmation and can be used for

identification in complex mixtures.

Experimental Protocols
The following are detailed protocols for the acquisition of NMR and mass spectrometry data for

(-)-Domesticine.

Protocol 1: NMR Spectroscopy
Objective: To acquire high-quality ¹H and ¹³C NMR spectra for the structural elucidation of (-)-
Domesticine.

Materials:

(-)-Domesticine sample (5-10 mg)

Deuterated solvent (e.g., CDCl₃ or CD₃OD) with 0.03% TMS

5 mm NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:
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Accurately weigh 5-10 mg of the purified (-)-Domesticine sample.

Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean,

dry vial.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nuclei (¹H and ¹³C).

Data Acquisition:

¹H NMR:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 30° pulse, 2-second relaxation delay, 16-32 scans.

¹³C NMR:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 30° pulse, 2-second relaxation delay, 1024 or more scans.

2D NMR (for full assignment):

Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon

correlations.

Data Processing:

Apply Fourier transformation to the acquired FIDs.
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Phase and baseline correct the spectra.

Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak.

Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Protocol 2: High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the accurate mass and fragmentation pattern of (-)-Domesticine.

Materials:

Purified (-)-Domesticine sample

HPLC-grade methanol or acetonitrile

Formic acid

High-resolution mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)

Procedure:

Sample Preparation:

Prepare a stock solution of (-)-Domesticine in methanol or acetonitrile at a concentration

of 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with a suitable solvent

system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Instrument Setup:

Calibrate the mass spectrometer according to the manufacturer's instructions to ensure

high mass accuracy.

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal

values for the ionization of aporphine alkaloids.

Data Acquisition:
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Full Scan MS:

Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500).

Tandem MS (MS/MS):

Select the protonated molecule [M+H]⁺ of (-)-Domesticine as the precursor ion.

Acquire fragmentation spectra at different collision energies to observe the

fragmentation pattern.

Data Analysis:

Determine the accurate mass of the [M+H]⁺ ion and calculate the elemental composition.

Analyze the MS/MS spectra to identify characteristic fragment ions and propose a

fragmentation pathway.

Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
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Workflow for NMR data acquisition and processing.
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Workflow for HR-MS data acquisition and analysis.
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Proposed ESI-MS/MS fragmentation pathway of (-)-Domesticine.

To cite this document: BenchChem. [Application Notes and Protocols for the Analysis of (-)-
Domesticine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607180#nmr-and-mass-spectrometry-data-for-
domesticine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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